2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid
Overview
Description
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid is a compound that features a cyclohexatriene ring labeled with carbon-13 isotopes at positions 1, 2, and 3. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
Hippuric Acid-13C6 is primarily used in the study of the metabolism and excretion of an oral taxane analog BMS-275183 in rats and dogs . .
Mode of Action
Hippuric acid, the non-isotopic form of the compound, is known to be readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine . Its ethyl ester reacts with hydrazine to form hippuryl hydrazine . .
Biochemical Pathways
Hippuric acid, the non-isotopic form of the compound, is a metabolite resulting from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . Benzoic acid is generally produced by gut microbial metabolic pathways after the ingestion of foods of vegetal origin rich in polyphenolic compounds . An alternative pathway involves the amino acid phenylalanine, which is converted into phenylpropionic acid by bacterial metabolism, absorbed into the circulation, and then subjected to acyl-Coenzyme-A (acyl-CoA) dehydrogenase oxidation in the liver to form hippuric acid .
Result of Action
It is known that subjects with physical frailty generally exhibit reduced plasma and urine levels of hippuric acid, despite the fact that hippuric acid excretion tends to increase with aging . Conversely, subjects with chronic kidney disease exhibit reduced hippuric acid clearance, with hippuric acid retention that may exert toxic effects on the circulation, brain, and kidneys .
Action Environment
The action of Hippuric Acid-13C6 can be influenced by various environmental factors. For instance, diet and gut microbiota can affect the levels of hippuric acid in the plasma and urine . Moreover, liver and kidney function can also influence the metabolism and clearance of hippuric acid . .
Biochemical Analysis
Biochemical Properties
Hippuric Acid-13C6 interacts with various enzymes and proteins. Glycine N-acyltransferase catalyzes the production of acyl glycine . The compound is often increased when the consumption of phenolic compounds (tea, wine, and fruit juices) increases .
Cellular Effects
Hippuric Acid-13C6 has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to promote intestinal urate excretion to alleviate hyperuricemia . At high concentrations, Hippuric Acid-13C6 may also exert toxic effects on renal tubular cells by disrupting the redox balance .
Molecular Mechanism
The molecular mechanism of Hippuric Acid-13C6 involves its interaction with biomolecules and changes in gene expression. Hippuric Acid-13C6 enhances the binding of peroxisome-proliferator-activated receptor g (PPARg) to the promoter of ATP-binding cassette subfamily G member 2 (ABCG2), which in turn boosts intestinal urate excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hippuric Acid-13C6 can change over time. For instance, a 13C-labelling and nuclear magnetic resonance approach for hippuric acid test has been used to evaluate liver reserve . The amount of labelled Hippuric Acid-13C6 excreted in a specified time can be a useful index of liver reserve .
Dosage Effects in Animal Models
The effects of Hippuric Acid-13C6 vary with different dosages in animal models. For instance, Hippuric Acid-13C6 has been shown to significantly inhibit bone resorption and increase bone mass in wild type mice .
Metabolic Pathways
Hippuric Acid-13C6 is involved in several metabolic pathways. It is created when benzoic acid and glycine are conjugated . These phenols undergo conversion to Hippuric Acid-13C6, excretion in the urine, and finally conversion to benzoic acid .
Transport and Distribution
It is known that Hippuric Acid-13C6 is used in metabolism and excretion studies .
Subcellular Localization
It is known that Hippuric Acid-13C6 is used in metabolism and excretion studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid typically involves the incorporation of carbon-13 labeled precursors into the cyclohexatriene ring. One common method is the cyclization of a suitable precursor that contains the carbon-13 labels. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled precursors in bulk quantities is essential for the industrial-scale production of this isotopically labeled compound.
Chemical Reactions Analysis
Types of Reactions
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial processes, including the production of labeled pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-((1,2,3-13C3)cyclohexanecarbonylamino)acetic acid: Similar structure but with a saturated cyclohexane ring.
2-((1,2,3-13C3)benzoylamino)acetic acid: Contains a benzene ring instead of a cyclohexatriene ring.
2-((1,2,3-13C3)cyclohexenecarbonylamino)acetic acid: Features a cyclohexene ring with carbon-13 labeling.
Uniqueness
The uniqueness of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid lies in its isotopic labeling and the presence of a cyclohexatriene ring. This combination makes it particularly valuable for NMR studies and other applications where isotopic labeling is crucial for tracing molecular transformations and interactions.
Properties
IUPAC Name |
2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-QJBUZINDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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